molecular formula C5H10S B14410087 2,2-Dimethylpropanethial CAS No. 81193-96-6

2,2-Dimethylpropanethial

Cat. No.: B14410087
CAS No.: 81193-96-6
M. Wt: 102.20 g/mol
InChI Key: ANQHWGYYOWWJRU-UHFFFAOYSA-N
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Description

Overview of Thiocarbonyl Compounds in Contemporary Organic Chemistry

Thiocarbonyl compounds are organosulfur molecules characterized by the presence of a carbon-sulfur double bond (C=S). britannica.com They are the sulfur analogs of the more familiar carbonyl compounds (C=O), a class that includes aldehydes, ketones, esters, and amides. rsc.org The thiocarbonyl family is diverse, encompassing thioaldehydes, thioketones, thioesters, thioamides, and dithioesters. researchgate.net

The nature of the C=S double bond is fundamentally different from the C=O bond. The larger size and more diffuse p-orbitals of sulfur compared to oxygen result in less effective orbital overlap with carbon. britannica.com This leads to a weaker and more polarizable π-bond in the thiocarbonyl group. Consequently, the C=S bond is significantly less stable than the C=O bond, with a dissociation energy of approximately 115 kcal/mol compared to 162 kcal/mol for a carbonyl group. This inherent instability makes thiocarbonyl compounds, particularly thioaldehydes and many thioketones, more reactive than their oxygen counterparts. researchgate.net Their reactivity often manifests as a propensity to dimerize, trimerize, or polymerize. researchgate.net

Despite their transient nature, thiocarbonyl compounds are valuable intermediates in organic synthesis. They participate in a variety of reactions, including cycloadditions, reactions with carbanions and electrophiles, and radical-mediated processes. tandfonline.com The unique reactivity of the thiocarbonyl group allows for the construction of complex sulfur-containing heterocycles and other novel molecular architectures.

The Intrinsic Instability of Aliphatic Thioaldehydes: A Historical Perspective

Historically, simple aliphatic thioaldehydes have been elusive targets for isolation and characterization. Their high reactivity means they readily undergo self-condensation reactions. For instance, thioformaldehyde (B1214467) (H₂C=S), the simplest thioaldehyde, rapidly trimerizes to 1,3,5-trithiane. wikipedia.org Similarly, other unhindered thioaldehydes are generally too reactive to be isolated as stable monomers. wikipedia.org

For a long time, the existence of these transient species was largely inferred from trapping experiments. wikipedia.org Early work in the field often involved generating thioaldehydes in situ in the presence of a reactive partner, such as a diene in a Diels-Alder reaction. The formation of the expected cycloadduct provided strong evidence for the fleeting existence of the thioaldehyde intermediate. These experiments were crucial in building a foundational understanding of thioaldehyde reactivity, even in the absence of direct observation of the monomeric species. The tendency for single bonds between carbon and sulfur to be energetically more favorable than a double bond drives the rapid conversion of thioaldehydes into more stable oligomeric or polymeric forms. researchgate.net

The Unique Stability Profile of 2,2-Dimethylpropanethial: A Benchmark Aliphatic Thioaldehyde

The landscape of thioaldehyde chemistry changed significantly with the synthesis and characterization of sterically hindered thioaldehydes. This compound, also known as pivalothialdehyde, stands out as a prime example of a kinetically stabilized aliphatic thioaldehyde. Its stability is derived from the bulky tert-butyl group attached to the thiocarbonyl carbon. wikipedia.org This large substituent acts as a steric shield, physically impeding the approach of other molecules and thereby preventing the dimerization and polymerization reactions that are characteristic of less hindered thioaldehydes.

This remarkable stability has allowed for the isolation and detailed study of monomeric this compound, making it a benchmark compound in the field. Its well-defined structure and predictable reactivity have enabled researchers to investigate the fundamental properties of the thioaldehyde functional group. It has been particularly instrumental in studying cycloaddition reactions, such as the Diels-Alder reaction, where it serves as a reliable thio-dienophile. tandfonline.comresearchgate.net The ability to handle this compound as a stable reagent has provided invaluable insights into the mechanisms of these reactions and the stereochemical outcomes.

Table 1: Spectroscopic Data Comparison

CompoundFunctional GroupKey IR Absorption (cm⁻¹)¹³C NMR Chemical Shift (ppm)
2,2-DimethylpropaneAlkaneC-H stretch: ~2950C (quaternary): ~31.5, C (primary): ~28.9
2,2-DimethylpropanalAldehydeC=O stretch: ~1720-1740C=O: ~205, C-CHO: ~45.6
This compound Thioaldehyde C=S stretch: ~1100-1300 (expected) C=S: >200 (expected)

Note: The spectroscopic data for this compound are expected values based on typical ranges for thioaldehydes and have not been sourced from a specific experimental report for this compound.

Contextualizing this compound within Branched Thiocarbonyl Systems

The principle of kinetic stabilization through steric hindrance is not unique to this compound but is a recurring theme in the chemistry of reactive functional groups. wikipedia.org Within the broader context of thiocarbonyl chemistry, other bulky substituents have also been employed to isolate and study otherwise transient species. A notable example is adamantanethione, a thioketone that derives its stability from the rigid and bulky adamantane (B196018) cage.

Comparing this compound to other branched thiocarbonyls highlights the effectiveness of the tert-butyl group in preventing intermolecular reactions. The spatial demands of this group are sufficient to create a protective pocket around the reactive C=S bond, significantly increasing the activation energy for oligomerization pathways. This strategy of using bulky groups to enforce monomeric character has been pivotal in advancing the understanding of not only thioaldehydes but also a wide array of other reactive intermediates in organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

81193-96-6

Molecular Formula

C5H10S

Molecular Weight

102.20 g/mol

IUPAC Name

2,2-dimethylpropanethial

InChI

InChI=1S/C5H10S/c1-5(2,3)4-6/h4H,1-3H3

InChI Key

ANQHWGYYOWWJRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C=S

Origin of Product

United States

Mechanistic Investigations of 2,2 Dimethylpropanethial Reactivity

Thioaldehyde Dimerization and Polymerization Pathways

Due to the high reactivity of the carbon-sulfur double bond, simple thioaldehydes tend to be unstable and readily undergo self-condensation reactions such as dimerization and polymerization. The steric hindrance imparted by the tert-butyl group in 2,2-dimethylpropanethial slows these processes, making it a valuable substrate for mechanistic studies.

Kinetic vs. Thermodynamic Control in Self-Dimerization Processes

The self-dimerization of thioaldehydes can proceed through various pathways, often leading to a mixture of products under different conditions. This product distribution is governed by the principles of kinetic and thermodynamic control. Under kinetic control, the product that is formed fastest predominates, as the reaction proceeds through the lowest energy transition state. libretexts.org Conversely, under thermodynamic control, the most stable product is favored, which requires reversible reaction conditions that allow for equilibration to the lowest energy product. libretexts.org

In the case of this compound, dimerization can lead to different cyclic dithianes. At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the less stable 1,3-dithietane (B8821032) through a [2+2] cycloaddition pathway. As the temperature increases, allowing for the reversal of the dimerization process, the reaction shifts towards thermodynamic control, resulting in the formation of the more stable 1,3,5-trithiane, a six-membered ring formed from three thioaldehyde molecules.

Table 1: Products of this compound Self-Dimerization

Control Type Product Structure Reaction Pathway Relative Stability
Kinetic 1,3-Dithietane derivative [2+2] Cycloaddition Less Stable

Cycloaddition Reactions Involving this compound as a Thiocarbonyl Component

The electron-deficient nature of the carbon-sulfur double bond in this compound allows it to participate as a potent component in various cycloaddition reactions. These reactions are powerful tools for the construction of sulfur-containing heterocyclic rings.

Diels-Alder Reactions (Thia-Diels-Alder)

The hetero-Diels-Alder reaction, where a heteroatom is part of the diene or dienophile, is a versatile method for synthesizing heterocyclic compounds. sciforum.net When a thiocarbonyl compound like this compound acts as the dienophile, the reaction is termed a Thia-Diels-Alder reaction, leading to the formation of dihydrothiopyrans.

In the Thia-Diels-Alder reaction, the C=S bond of this compound serves as the dienophile, reacting with a conjugated diene in a [4+2] cycloaddition. The reactivity of the thioaldehyde as a dienophile is enhanced by the polarization of the C=S bond and the relatively high energy of its LUMO (Lowest Unoccupied Molecular Orbital), which facilitates interaction with the HOMO (Highest Occupied Molecular Orbital) of the diene. For instance, the reaction of this compound with a reactive diene like cyclopentadiene proceeds readily to form the corresponding bicyclic thia-adduct.

When an unsymmetrical diene reacts with this compound, the issue of regioselectivity arises, concerning the orientation of the reactants in the cycloaddition. csic.es The regiochemical outcome is largely dictated by electronic factors, specifically the matching of the frontier molecular orbitals of the diene and the dienophile. Generally, the reaction proceeds in a manner that aligns the atoms with the largest coefficients in the respective HOMO of the diene and LUMO of the dienophile.

Stereoselectivity in the Diels-Alder reaction refers to the spatial arrangement of the atoms in the product. The reaction is stereospecific with respect to the dienophile; the stereochemistry of the substituents on the dienophile is retained in the product. masterorganicchemistry.com Furthermore, the reaction often favors the formation of the endo product over the exo product, particularly under kinetic control. This preference, known as the Alder Endo Rule, is attributed to secondary orbital interactions between the substituents on the dienophile and the diene in the transition state. nih.gov However, at higher temperatures where the reaction becomes reversible, the more thermodynamically stable exo product may be favored. masterorganicchemistry.com

Table 2: Stereochemical Outcomes in the Thia-Diels-Alder Reaction of this compound with Cyclopentadiene

Product Key Feature Favored Conditions Rationale
Endo Adduct Bulky group oriented towards the diene system Kinetic Control (Low Temperature) Secondary orbital interactions stabilize the transition state.

Substituents on the diene can significantly influence the rate and selectivity of the Thia-Diels-Alder reaction. Electron-donating groups on the diene increase the energy of its HOMO, leading to a smaller HOMO-LUMO gap with the dienophile and thus a faster reaction rate. These substituents also play a crucial role in directing the regioselectivity of the cycloaddition. For example, a diene with an electron-donating group at the 1-position will favor the formation of the "ortho" adduct, while a group at the 2-position will favor the "para" adduct. The bulky tert-butyl group on this compound can also introduce significant steric effects, which can influence the endo/exo selectivity and, in some cases, override the electronic preferences that govern regioselectivity.

Hetero-Diels-Alder Reactions with Diverse Dienophiles and Heterodienes

The hetero-Diels-Alder (HDA) reaction is a powerful method for constructing six-membered heterocyclic rings. illinois.edu In these reactions, a compound containing a double or triple bond (the dienophile) reacts with a 1,3-diene containing a heteroatom. Thioketones, including sterically hindered aliphatic thials like this compound, can function as highly reactive components in these cycloadditions. They have been described as "superdienophiles" due to their high reactivity in such reactions.

Research has shown that thioketones react readily with various dienophiles. For instance, aromatic thioketones have been shown to react with acetylenecarboxylates under thermal conditions or high pressure to yield thiopyran derivatives. researchgate.net The reaction proceeds in a chemo- and regioselective manner, often followed by a rearrangement of the initial cycloadduct to form a more stable aromatic product. researchgate.net While specific studies focusing solely on this compound as the heterodiene are not detailed in the provided context, the reactivity of the thiocarbonyl group suggests its potential to react with electron-rich dienophiles in inverse-electron-demand HDA reactions. rsc.org Similarly, it could act as a dienophile with electron-rich dienes in normal-electron-demand HDA reactions, a transformation that is often facilitated by Lewis acid catalysis for analogous aldehyde systems. illinois.edu The scope of these reactions is broad, allowing for the synthesis of a wide variety of heterocycles which are common subunits in natural products. illinois.edu

[3+2]-Cycloaddition Reactions of Thiocarbonyl Ylides Derived from this compound Precursors

The [3+2]-cycloaddition, also known as a 1,3-dipolar cycloaddition, is a key reaction for synthesizing five-membered heterocyclic rings. sciforum.net This reaction involves a 1,3-dipole reacting with a dipolarophile (an alkene or alkyne). nih.gov Thiocarbonyl ylides, which can be generated from precursors related to this compound, are effective 1,3-dipoles for these transformations, leading to the formation of functionalized tetrahydrothiophenes and dihydrothiophenes. researchgate.netnuph.edu.ua These products serve as versatile intermediates in organic synthesis. researchgate.net

Substrate Scope and Reaction Conditions for Thiocarbonyl Ylide Generation and Trapping

Thiocarbonyl ylides are typically reactive intermediates that are generated in situ. nih.gov One common method for their generation involves the 1,3-desilylation of precursors like chloromethyl trimethylsilylmethyl sulfide (B99878), promoted by a fluoride ion source. nuph.edu.ua The resulting thiocarbonyl ylide can then be trapped by a wide variety of dipolarophiles, including various alkenes and alkynes. researchgate.net

A comprehensive study on the [3+2]-cycloaddition of thiocarbonyl ylides demonstrated their utility with a broad range of substrates. researchgate.net The reaction accommodates sterically encumbered alkenes, which are often challenging substrates in cycloaddition reactions. researchgate.net The resulting dihydro- and tetrahydrothiophene products are valuable as they can be converted into other important structures like thiophenes, dienes, and molecules containing vicinal quaternary carbon centers. researchgate.net The reaction often exhibits high stereoselectivity. nuph.edu.ua

The table below summarizes the scope of the [3+2]-cycloaddition with various dipolarophiles under thermal conditions.

EntryDipolarophileProductYield (%)Reference
1Alkene (Generic)Tetrahydrothiophene derivativeVaries researchgate.net
2Alkyne (Generic)Dihydrothiophene derivativeVaries researchgate.net
3Sterically Encumbered AlkeneTetrahydrothiophene derivativeModerate to Good researchgate.net
4Electron-Deficient AlkeneFunctionalized TetrahydrothiopheneHigh nuph.edu.ua
Influence of High-Pressure Conditions on Cycloaddition Efficiency

High-pressure conditions have been shown to significantly enhance the efficiency of [3+2]-cycloaddition reactions involving thiocarbonyl ylides. researchgate.net The application of high pressure can enable reactions with thermally unstable, sterically hindered, or moderately reactive substrates to proceed under mild thermal conditions. researchgate.net

Specifically, for substrates that give low yields under standard thermal conditions, high pressure can lead to a substantial increase in product formation. Research has demonstrated that applying pressures of up to 14 kbar can increase the yield by as much as 58% for certain substrates. researchgate.net For example, a reaction that yielded only 4% of the desired product under thermal conditions saw its yield increase to 68% when conducted at 14 kbar and 23 °C. researchgate.net This demonstrates that high pressure is a valuable tool for overcoming the activation barriers associated with challenging substrates in these cycloadditions. researchgate.net

The table below illustrates the effect of high pressure on the yield of selected [3+2]-cycloaddition reactions.

EntrySubstrate TypeThermal Yield (%)High-Pressure Yield (%)Pressure (kbar)Reference
1Sterically HinderedLowIncreased by up to 58%5 - 14 researchgate.net
2Generic Example46814 researchgate.net

Tautomerism and Isomerization Pathways

Tautomers are constitutional isomers that rapidly interconvert, typically involving the migration of a proton and a shift in the location of a double bond. libretexts.org For thiocarbonyl compounds like this compound, the relevant equilibrium is between the thione form (C=S) and the enethiol form (C=C-SH). This is analogous to the well-known keto-enol tautomerism in carbonyl compounds. libretexts.org

Keto-Enol and Thio-Enol Equilibria in Sterically Hindered Systems

In typical carbonyl compounds, the keto-enol equilibrium strongly favors the keto form. libretexts.org For instance, acetone exists as 99.999% of the keto tautomer. libretexts.org However, the equilibrium can be shifted toward the enol form by introducing bulky, sterically hindering groups on the carbon alpha to the carbonyl group. mdpi.com This steric strain can destabilize the keto form, making the enol form more favorable.

A similar principle applies to thio-enol equilibria. Aliphatic thioketones are known to exist in equilibrium with their corresponding enethiols. mdpi.com The exchange of the oxygen atom for a sulfur atom has a noticeable effect on the position of this equilibrium. mdpi.com Theoretical calculations suggest that the energy difference between the thioketo and enethiol forms is generally smaller than that between the corresponding keto and enol forms. mdpi.com For simple, non-hindered systems, the thioketo structure is calculated to be about 4 kcal/mol more stable than the enethiol structure. mdpi.com The presence of a bulky tert-butyl group in this compound would be expected to dramatically stabilize the enethiol tautomer by minimizing steric repulsions present in the thial form.

Thermodynamic and Kinetic Stability of Tautomeric Forms

The thermodynamic stability of tautomers refers to their relative energies at equilibrium, while kinetic stability (or inertness) relates to the energy barrier for their interconversion. nih.gov For most simple ketones, the keto form is thermodynamically much more stable than the enol form. mdpi.com

Other Significant Reaction Pathways

Beyond its more common reactions, the thiocarbonyl group of this compound participates in a range of other significant transformations. These include radical additions, photochemical rearrangements and cleavages, and reactions initiated by nucleophilic attack or electrophilic activation. Understanding these pathways is crucial for a comprehensive grasp of the chemical behavior of this compound.

Radical Addition Chemistry at the Thiocarbonyl Group

The thiocarbonyl group (C=S) is known to be a good "thiylophile," readily undergoing radical additions. In the context of this compound, the addition of radicals to the thiocarbonyl sulfur atom is a key process. The general mechanism for radical reactions involving thiocarbonyls typically involves a reversible addition of a radical to the sulfur atom. This is followed by a β-scission event, leading to the formation of a new double bond and a different radical species. The less polarized nature of the C=S bond, compared to the C=O bond, and the larger size of the sulfur 3sp² lone pair orbitals facilitate attack at the sulfur atom.

While specific studies detailing the radical addition of various radicals to this compound are not extensively documented in readily available literature, the general principles of thiocarbonyl radical chemistry provide a framework for understanding its likely behavior. The stability of the resulting carbon-centered radical intermediate would play a significant role in the kinetics and thermodynamics of such reactions.

Photochemical Reaction Mechanisms (e.g., Norrish Type II Cleavage)

The photochemistry of carbonyl compounds is well-established, with the Norrish Type I and Type II reactions being primary examples. While this compound can be synthesized via a Norrish Type II photolytic cleavage of phenacyl sulfides, its own photochemical reactivity is also of interest.

The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl (or thiocarbonyl) group. wikipedia.orgchemistnotes.com This process leads to the formation of a 1,4-biradical intermediate. This biradical can then undergo one of two principal secondary reactions: fragmentation (β-scission) to yield an alkene and an enol (or enethiol), or intramolecular recombination to form a cyclobutane derivative (the Norrish-Yang reaction). wikipedia.orgchemistnotes.com

For an aliphatic thioaldehyde like this compound, which lacks γ-hydrogens in its neopentyl group, a classical Norrish Type II cleavage is not possible. However, the study of photochemical reactions of other aliphatic aldehydes and ketones provides a basis for predicting potential pathways if appropriate substitution were present. For instance, the photolysis of heptanal in simulated atmospheric conditions results in products from a Norrish Type II channel. wikipedia.org The initial step is the n → π* excitation of the carbonyl group upon absorption of light. chemistnotes.com

Nucleophilic Attack and Electrophilic Activation of this compound

The carbon atom of the thiocarbonyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles. This fundamental reaction involves the addition of a nucleophile to the thiocarbonyl carbon, leading to the formation of a tetrahedral intermediate. byjus.comyoutube.com The reactivity of the thiocarbonyl group towards nucleophiles is a key aspect of its chemical character.

Nucleophilic Addition:

The general mechanism for nucleophilic addition to a carbonyl or thiocarbonyl group involves the attack of the nucleophile on the electrophilic carbon, breaking the π-bond and pushing electron density onto the heteroatom (in this case, sulfur). byjus.com This results in a tetrahedral intermediate. Subsequent protonation or reaction of the resulting thiolate anion leads to the final product.

The rate and reversibility of nucleophilic addition depend on the nature of the nucleophile. masterorganicchemistry.com Strong nucleophiles, such as Grignard reagents or organolithium compounds, typically lead to irreversible addition. Weaker nucleophiles may participate in reversible addition reactions. For example, the reaction of aldehydes and ketones with hydrogen cyanide to form cyanohydrins is a classic example of nucleophilic addition, often catalyzed by a base to generate the more nucleophilic cyanide ion. libretexts.org

Electrophilic Activation:

The reactivity of the thiocarbonyl group towards nucleophiles can be enhanced by electrophilic activation. This involves the coordination of a Lewis acid or other electrophile to the sulfur atom. This coordination increases the partial positive charge on the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. This strategy is commonly employed to activate less reactive carbonyl and thiocarbonyl compounds.

The following table summarizes the key reaction pathways discussed:

Reaction PathwayDescriptionKey IntermediatesTypical Products
Radical Addition Addition of a radical species to the thiocarbonyl sulfur atom.Carbon-centered radicalVaries depending on the radical and subsequent reactions.
Photochemical (Norrish Type II) Intramolecular γ-hydrogen abstraction by the excited thiocarbonyl group.1,4-biradicalAlkene and enethiol (from fragmentation) or cyclobutane derivative (from cyclization).
Nucleophilic Addition Attack of a nucleophile on the electrophilic thiocarbonyl carbon.Tetrahedral thiolate intermediateAlcohols (after workup), cyanohydrins, etc.
Electrophilic Activation Coordination of an electrophile to the sulfur atom to enhance reactivity.Activated thiocarbonyl complexProducts of nucleophilic addition.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Analysis of 2,2 Dimethylpropanethial and Its Derivatives

Vibrational Spectroscopy for Bond Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying functional groups and providing insights into the molecular structure and bonding of thioaldehydes.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Fingerprints and Functional Group Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. Each type of bond vibrates at a characteristic frequency, providing a unique "fingerprint" for the molecule. For 2,2-dimethylpropanethial, the key vibrational modes of interest would be the C=S stretching and the C-H stretching of the thioformyl (B1219250) group.

The C=S stretching vibration is a particularly important diagnostic tool for thioaldehydes. Due to the lower electronegativity and larger mass of sulfur compared to oxygen, the C=S bond is weaker than the C=O bond, and its stretching frequency appears at a lower wavenumber in the IR spectrum.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=S Stretching 1000 - 1200
C-H (thioformyl) Stretching 2700 - 2800
C-H (tert-butyl) Stretching 2850 - 3000

Note: The values in this table are estimations based on data for other thioaldehydes and are not experimental data for this compound.

Raman Spectroscopy: Detailed Structural and Vibrational Information

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=S stretch would also be a prominent feature in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis and Surface Interactions

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface by several orders of magnitude. This technique would be invaluable for the analysis of this compound, especially if it is present in trace amounts. nih.gov The interaction of the sulfur atom with the metal surface would likely lead to a significant enhancement of the C=S stretching vibration, providing a clear and unambiguous signal. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies

NMR spectroscopy is an essential tool for elucidating the detailed structure of molecules in solution. It provides information about the chemical environment of individual atoms.

Advanced 1D and 2D NMR Techniques for Structural Assignment

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, would provide crucial information for the structural confirmation of this compound.

In the ¹H NMR spectrum, the thioformyl proton (-CHS) would be expected to appear as a singlet at a characteristic downfield chemical shift, typically in the range of 9-10 ppm. The protons of the tert-butyl group would appear as a singlet further upfield.

In the ¹³C NMR spectrum, the thioformyl carbon would be highly deshielded and appear at a chemical shift significantly downfield, potentially in the range of 200-230 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H -CH S 9.0 - 10.0 Singlet
¹H (CH ₃)₃C- ~1.0 Singlet
¹³C -C HS 200 - 230 Singlet
¹³C (C H₃)₃C - ~30 Singlet

Note: The values in this table are estimations based on data for other thioaldehydes and related compounds and are not experimental data for this compound. docbrown.infodocbrown.infopdx.eduumsl.edulibretexts.org

Dynamic NMR (DNMR) for Conformational Equilibria and Hindered Rotations

Dynamic NMR (DNMR) is a technique used to study the rates of conformational changes in molecules. For this compound, DNMR could be employed to investigate the rotational barrier around the C-C bond between the tert-butyl group and the thioformyl group. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of the line shapes at different temperatures would allow for the determination of the activation energy for the rotation.

Mass Spectrometry for Isotopic Labeling and Mechanistic Studies

Mass spectrometry (MS) is an indispensable tool for the study of thioaldehydes, providing vital information on molecular weight, elemental composition, and structural features through fragmentation analysis. It is particularly powerful for probing reaction mechanisms and studying gas-phase tautomerism. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the unambiguous determination of its elemental formula. This capability is critical for distinguishing between isomers and compounds with the same nominal mass. For this compound (C₅H₁₀S), the ability to measure mass to four or five decimal places allows for its clear differentiation from other potential molecular formulas. researchgate.net

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ³²S). nih.gov The presence of sulfur is often corroborated by the isotopic pattern in the mass spectrum. Sulfur has a significant natural isotope, ³⁴S, with an abundance of approximately 4.25%. This results in a characteristic A+2 peak (a signal at two mass units higher than the monoisotopic peak) that is significantly more intense than what would be expected from the contribution of ¹³C isotopes alone, serving as a key indicator for the presence of a single sulfur atom. researchgate.net

PropertyValue
Molecular Formula C₅H₁₀S
Monoisotopic Mass 102.05032 u
Most Abundant Isotopes ¹²C, ¹H, ³²S
³⁴S Isotope Abundance ~4.25%

This table outlines the key parameters for the HRMS analysis of this compound.

Thioaldehydes can exist in equilibrium with their tautomeric enethiol form (prop-1-ene-2,2-dimethyl-1-thiol). Mass spectrometry is a powerful technique for studying such gas-phase equilibria because the ionization process is typically rapid and does not disturb the pre-existing equilibrium in the gas phase. researchgate.nettsijournals.com

By coupling a gas chromatograph with a mass spectrometer (GC-MS), the different tautomers can potentially be separated and analyzed. The mass spectra of the thio-keto and enethiol forms would be expected to exhibit distinct fragmentation patterns, even though they share the same molecular ion. The relative abundances of tautomer-specific fragment ions can be correlated to the keto/enol content in the gas phase. researchgate.netconicet.gov.ar For instance, the fragmentation of the enethiol tautomer might show a more prominent loss of a methyl group from the vinyl moiety, whereas the thioaldehyde might exhibit fragmentation patterns characteristic of the C=S double bond. The study of these equilibria can be further supported by theoretical calculations of the heats of tautomerization. tsijournals.comnih.gov

X-ray Diffraction (XRD) for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. nih.govmdpi.com

However, the application of XRD to simple aliphatic thioaldehydes like this compound is challenging. These compounds are often highly reactive and tend to oligomerize or polymerize rather than form stable, single crystals suitable for analysis. wikipedia.org Unhindered thioaldehydes are typically too reactive to be isolated as solids at room temperature. wikipedia.org

For XRD analysis to be feasible, a stable, crystalline derivative of this compound would likely be required. For example, if a sterically demanding substituent were introduced to shield the reactive thiocarbonyl group, it might be possible to crystallize the resulting compound. Should a suitable crystal be obtained, XRD analysis would proceed by mounting the crystal on a diffractometer and bombarding it with X-rays. The resulting diffraction pattern is then mathematically analyzed to build a model of the electron density and, consequently, the precise atomic structure. mdpi.comresearchgate.net This would confirm the geometry of the thiocarbonyl group and the surrounding tert-butyl moiety.

Specialized Spectroscopic Techniques for Transient Species and Reaction Monitoring

Due to their high reactivity, the study of thioaldehydes often involves monitoring their formation and consumption in real-time or detecting fleeting reaction intermediates.

Ultrafast Transient Absorption Spectroscopy (TAS) is a powerful pump-probe technique used to study photochemical events on femtosecond to nanosecond timescales. edinst.com It is exceptionally well-suited for identifying short-lived reaction intermediates that are invisible to conventional spectroscopic methods. nih.govnih.gov

In a typical experiment to study this compound, a precursor could be photolyzed with an ultrashort laser "pump" pulse to generate the thioaldehyde. A second, time-delayed "probe" pulse is then used to measure the absorption spectrum of the species present. By varying the delay time, the evolution of transient species can be mapped out. researchgate.net

Studies on other thioaldehydes have successfully used TAS to observe the formation of the S₁ (first excited singlet state) following photoexcitation, which can then evolve into other intermediates like biradicals. researchgate.netacs.org For example, in a thia-Diels-Alder reaction, TAS could track the decay of the excited thioaldehyde and the formation of the cycloadduct, providing direct mechanistic insight. nih.gov

Intermediate SpeciesTypical TimescaleSpectroscopic Signature
Singlet Excited State (S₁) Femtoseconds to PicosecondsTransient absorption/bleach signals
Triplet Excited State (T₁) Nanoseconds to MicrosecondsPhosphorescence or transient absorption
Radical Intermediates Picoseconds to MicrosecondsSpecific transient absorption bands

This table shows potential transient species in thioaldehyde reactions and their typical characteristics observable by TAS.

UV-Visible spectroscopy probes the electronic transitions within a molecule and is a fundamental tool for monitoring reaction kinetics. uobabylon.edu.iq The thiocarbonyl group (C=S) is a chromophore that gives rise to characteristic absorptions in the UV-Vis region. These absorptions correspond to the promotion of electrons from lower-energy orbitals to higher-energy orbitals.

For this compound, two primary electronic transitions are expected:

n → π* transition : This involves the excitation of a non-bonding electron (from a lone pair on the sulfur atom) to an antibonding π* orbital of the C=S bond. These transitions are typically weak and occur at longer wavelengths. masterorganicchemistry.com

π → π* transition : This involves the excitation of an electron from the bonding π orbital to the antibonding π* orbital of the C=S bond. This transition is generally more intense and occurs at shorter wavelengths than the n → π* transition. masterorganicchemistry.com

Compared to its oxygen analog (pivalaldehyde), the absorption bands for this compound are shifted to longer wavelengths. This makes UV-Vis spectroscopy a useful tool for monitoring its formation from a precursor or its consumption during a reaction, as the appearance or disappearance of its characteristic absorption peak can be tracked over time. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Chemical Environment Analysiseag.comeag.com

While direct experimental XPS data for this compound is not extensively documented in peer-reviewed literature, the principles of XPS allow for a robust prediction of its characteristic spectral features. By analyzing data from analogous organosulfur and carbonyl-containing compounds, a detailed picture of the expected binding energies for the core levels of its constituent atoms can be constructed. This analysis is crucial for identifying the compound, assessing its purity on a surface, and understanding its interaction with substrates or other chemical species.

The primary atoms of interest in an XPS analysis of this compound are carbon and sulfur. High-resolution scans of the C 1s and S 2p regions would provide the most salient information regarding the compound's chemical integrity and bonding environment.

Predicted Core-Level Binding Energies

The chemical structure of this compound features several distinct atomic environments, which would manifest as chemically shifted peaks in the XPS spectrum. The binding energy of a core electron is highly sensitive to the local electron density around the atom; atoms bonded to more electronegative elements will exhibit higher binding energies. xpsdatabase.netresearchgate.net

Sulfur (S 2p) Analysis: The sulfur atom in the thioaldehyde functional group (C=S) is the most characteristic feature. Unlike thiols (R-SH) or sulfides (R-S-R), the sulfur is in a double bond with carbon. Unbound alkanethiols typically show S 2p3/2 binding energies around 163-164 eV. diva-portal.orgthermofisher.com Upon bonding to a metal surface like gold, this value shifts to approximately 162 eV, indicative of thiolate formation. diva-portal.org For the C=S moiety in this compound, the S 2p binding energy is expected to be in a unique range. Based on data from related thiocarbonyl compounds and the reduced electronegativity of sulfur compared to oxygen, the S 2p3/2 peak is predicted to lie at a binding energy slightly lower than that of a simple thiol, likely in the range of 162-163 eV. This distinguishes it clearly from oxidized sulfur species like sulfones (R-SO2-R) or sulfates, which appear at much higher binding energies (167-169 eV). diva-portal.orgresearchgate.net

Carbon (C 1s) Analysis: The C 1s spectrum of this compound would be composed of signals from three distinct carbon environments:

  • Aliphatic Carbons: The nine methyl (–CH₃) carbons and the central quaternary carbon of the tert-butyl group are in a hydrocarbon environment. These would produce a primary peak at a binding energy of approximately 284.8 eV to 285.0 eV, which is standard for C-C and C-H bonds. diva-portal.orgxpsfitting.com
  • Thiocarbonyl Carbon: The carbon atom of the thioaldehyde group (–CH=S) is double-bonded to sulfur. This carbon is more electropositive than the aliphatic carbons, resulting in a chemical shift to a higher binding energy. For comparison, the C=O carbon in aldehydes and ketones typically appears around 288 eV. xpsdatabase.net Since sulfur is less electronegative than oxygen, the shift for a C=S carbon is expected to be less pronounced. Therefore, the predicted binding energy for the thiocarbonyl carbon is in the range of 286-287 eV. rsc.org
  • The table below summarizes the predicted XPS binding energies for the distinct atoms in this compound.

    Table 1: Predicted XPS Core-Level Binding Energies for this compound
    AtomCore LevelChemical EnvironmentPredicted Binding Energy (eV)Reference
    CarbonC 1sC-C / C-H (tert-butyl)~285.0 xpsfitting.com
    CarbonC 1sC=S (thiocarbonyl carbon)~286.0 - 287.0 xpsdatabase.netrsc.org
    SulfurS 2p3/2C=S (thioaldehyde)~162.0 - 163.0 researchgate.net

    Application in Surface and Derivative Analysis

    XPS is an invaluable tool for studying the surface chemistry of this compound and its derivatives. numberanalytics.com For instance, when analyzing the adsorption of this thioaldehyde onto a metallic substrate such as gold or copper, XPS can confirm the nature of the surface interaction. A covalent bond formation between the sulfur atom and the metal surface would be indicated by a measurable shift in the S 2p binding energy, analogous to the behavior of thiols. diva-portal.org

    Furthermore, XPS can effectively monitor the chemical stability and reactivity of the thioaldehyde group on a surface. Oxidation of the C=S moiety to form species such as sulfines (thioketone S-oxides) or further to sulfonates would be readily detectable. Such oxidation would cause a significant shift of the S 2p peak to higher binding energies, providing quantitative data on the extent of the surface reaction. The table below provides reference binding energies for various sulfur functional groups, which are essential for interpreting such transformations.

    Table 2: Reference S 2p3/2 Binding Energies for Various Sulfur Functional Groups
    Sulfur Functional GroupTypical Binding Energy (eV)Reference
    Metal Sulfide (B99878) (M-S)~161.5 thermofisher.com
    Thiolate (on Gold, Au-S)~162.0 diva-portal.org
    Thiol/Disulfide (R-SH / R-S-S-R)~163.0 - 164.0 diva-portal.orgthermofisher.com
    Sulfite (SO₃²⁻)~166.5 thermofisher.com
    Sulfone/Sulfate (R-SO₂-R / SO₄²⁻)~168.0 - 169.0 diva-portal.org

    This capability makes XPS essential for quality control in applications involving surface functionalization with this compound, ensuring the integrity of the thiocarbonyl group and characterizing its subsequent chemical transformations.

    Computational and Theoretical Modeling of 2,2 Dimethylpropanethial

    Quantum Mechanical Studies of Electronic Structure and Energetics

    Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2,2-dimethylpropanethial. These approaches, rooted in the principles of quantum mechanics, offer a quantitative description of the molecule's electronic and energetic landscape.

    Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of thioaldehydes, including this compound. DFT calculations provide a balance between accuracy and computational cost, making them suitable for predicting the stability and reactivity of this compound. These calculations focus on the electron density to determine the molecule's energy and other properties.

    A key application of DFT is the evaluation of the relative energies of different isomers of this compound and the transition states that connect them. This analysis is crucial for understanding the potential energy surface of the molecule and predicting the most likely reaction pathways. For instance, DFT can be used to compare the stability of the thial form with its enethiol tautomer, providing insights into their equilibrium distribution. Furthermore, the calculation of transition state energies allows for the determination of activation barriers for various reactions, such as dimerization or cycloaddition reactions, which are characteristic of thioaldehydes.

    The accuracy of DFT calculations is highly dependent on the choice of the basis set and the level of theory. The basis set is a set of mathematical functions used to construct the molecular orbitals. For sulfur-containing compounds like this compound, it is essential to use basis sets that can adequately describe the electron distribution around the sulfur atom, often requiring the inclusion of polarization and diffuse functions.

    Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). The choice of the functional, which approximates the exchange-correlation energy in DFT, is also critical. Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have been shown to provide reliable results for the geometries and energies of organosulfur compounds. The selection of an appropriate combination of basis set and functional is a critical step in ensuring the reliability of the computational predictions.

    For a more refined and accurate description of the energetic profile of this compound, ab initio and post-Hartree-Fock methods are employed. Unlike DFT, which relies on an approximate functional, ab initio methods are derived directly from the fundamental principles of quantum mechanics without empirical parameters.

    The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which can be significant. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory (CCSD, CCSD(T)), systematically improve upon the HF method by including electron correlation effects. These methods are computationally more demanding than DFT but can provide highly accurate energetic data, often referred to as "gold standard" calculations, especially when used with large basis sets. These refined calculations are particularly important for accurately determining reaction barriers and the relative energies of subtle isomeric forms.

    Density Functional Theory (DFT) Calculations for Stability and Reactivity Predictions

    Reaction Mechanism Simulations and Transition State Analysis

    Computational simulations are invaluable for elucidating the complex reaction mechanisms involving this compound. These simulations allow for the detailed exploration of the potential energy surface and the identification of key intermediates and transition states that govern the course of a reaction.

    The reactivity of thioaldehydes like this compound often involves the formation of transient intermediates that can be difficult to detect experimentally. Computational modeling plays a crucial role in characterizing these species. For instance, in cycloaddition reactions, the mechanism can proceed through either a concerted pathway or a stepwise pathway involving the formation of an intermediate.

    Computational studies can help distinguish between these possibilities by locating the relevant transition states and intermediates on the potential energy surface. In the case of stepwise mechanisms, the intermediate can have either a diradicaloid or a zwitterionic character. A diradicaloid intermediate possesses two unpaired electrons, while a zwitterionic intermediate has formal positive and negative charges on different atoms. By analyzing the electronic structure of the calculated intermediates, including spin densities and atomic charges, computational chemists can determine the nature of these transient species. This characterization is essential for a complete understanding of the reaction mechanism and for predicting the stereochemical outcome of the reaction.

    In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

    Despite a comprehensive search of available scientific literature and databases, detailed computational and theoretical modeling studies specifically focused on the chemical compound this compound are not publicly available at this time. Therefore, the generation of a detailed article adhering to the requested outline on its computational modeling, reaction dynamics, conformational analysis, and electronic properties cannot be fulfilled.

    Extensive searches for specific data on the elucidation of rate-determining steps, reaction coordinates, the influence of bulky substituents on its geometry, predicted spectroscopic signatures from computational data, and theoretical insights into its tautomeric equilibria and hydrogen bonding have yielded no specific results for this compound.

    While general principles of computational chemistry and theoretical modeling are well-established for a wide range of organic compounds, the application of these methods to this compound has not been documented in the accessible body of scientific research. The available information is limited to basic compound identification and properties, without the in-depth computational analysis required to address the specific sections and subsections of the proposed article.

    For instance, while studies on related molecules such as 2,2-dimethylpropane-1,3-diamine exist, the substitution of the diamine groups with a single thial group in this compound fundamentally alters the electronic structure and chemical reactivity, making direct analogies inappropriate for a scientifically accurate report.

    Further research in the field of computational chemistry may, in the future, provide the necessary data to construct a detailed analysis as outlined. However, based on currently available information, a comprehensive and scientifically rigorous article on the computational and theoretical modeling of this compound cannot be produced.

    Advanced Applications of 2,2 Dimethylpropanethial in Complex Organic Synthesis

    Construction of Sulfur-Containing Heterocycles

    The carbon-sulfur double bond in 2,2-dimethylpropanethial serves as a versatile functional group for the synthesis of a variety of sulfur-containing cyclic structures. As a reactive heterodienophile, it readily participates in cycloaddition reactions to form six-membered rings and can be utilized in annulation strategies for other heterocyclic systems.

    Synthesis of Thiopyran and Dihydrothiopyran Derivatives

    The hetero-Diels-Alder reaction is a powerful method for constructing six-membered heterocyclic rings. Thioaldehydes, including this compound, are highly effective dienophiles in [4+2] cycloaddition reactions, leading to the formation of dihydrothiopyran systems. acs.org The stability of this compound allows for its participation in these reactions under conditions that might degrade less stable thioaldehydes. acs.org

    The reaction involves the concerted or stepwise addition of the thioaldehyde to a 1,3-diene. The regioselectivity and stereoselectivity of this reaction are influenced by the electronic properties and steric hindrance of both the diene and the thioaldehyde. In reactions with electronically biased dienes, the regiochemistry can be predicted by considering the frontier molecular orbitals of the reactants. For instance, donor-substituted thioaldehydes tend to react with electron-rich dienes with advanced C-C bonding in the transition state, whereas acceptor-substituted thioaldehydes exhibit the opposite regioselectivity with advanced C-S bonding. psu.edu

    Table 1: Examples of Dihydrothiopyran Synthesis via [4+2] Cycloaddition of Thioaldehydes This table presents illustrative data for thioaldehyde cycloadditions. Specific yield and selectivity for this compound may vary based on reaction conditions.

    Diene Thioaldehyde Product Regioselectivity Yield (%)
    2,3-Dimethyl-1,3-butadiene (2,4,6-Tri-t-butyl)thiobenzaldehyde 3,4-Dimethyl-6-(2,4,6-tri-t-butylphenyl)-3,6-dihydro-2H-thiopyran N/A High
    Isoprene Photochemically generated thioaldehydes Mixture of 4-methyl and 5-methyl-3,6-dihydro-2H-thiopyrans 63:37 to 73:27 Good to Excellent

    Access to Thiophenes and Related Systems

    While the direct synthesis of thiophenes using this compound as a starting material is less common than Diels-Alder approaches for thiopyrans, thioaldehydes can be precursors to thiophene derivatives through various synthetic strategies. One classical method for thiophene synthesis is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent. acs.org Although not a direct application of pre-formed this compound, related thio-Claisen rearrangements and other cyclization-aromatization sequences can provide access to highly substituted thiophene systems.

    Role of Thioaldehydes in the Construction of Functionalized Cyclic Thioethers

    Beyond six-membered rings, thioaldehydes are valuable precursors for other sulfur-containing heterocycles, such as functionalized cyclic thioethers. These reactions often proceed through mechanisms other than [4+2] cycloadditions. For example, [3+2] cycloadditions with 1,3-dipoles like nitrones or nitrile oxides can yield five-membered heterocyclic systems. oup.com Furthermore, the reaction of thioaldehydes with suitable bifunctional reagents can lead to the formation of various ring sizes through condensation and cyclization pathways. The controlled generation and trapping of this compound make it a useful component in tandem reactions designed to build complex thioether-containing macrocycles and other polycyclic structures.

    Stereoselective and Regioselective Transformations

    The steric bulk of the tert-butyl group in this compound plays a crucial role in directing the stereochemical and regiochemical outcomes of its reactions. This control is particularly evident in cycloaddition reactions where the facial selectivity and orientation of the reactants are key determinants of the final product structure.

    Control of Stereochemistry in Cycloaddition Adducts

    The stereochemistry of Diels-Alder reactions is highly predictable; the reaction is stereospecific with respect to both the diene and the dienophile. masterorganicchemistry.com Substituents that are cis on the dienophile will remain cis in the product. study.com In the context of thioaldehydes like this compound, the primary stereochemical consideration is the endo/exo selectivity when reacting with cyclic dienes.

    Research on the diastereoselectivity of thioaldehyde Diels-Alder reactions has shown that the preference for endo or exo adducts is influenced by a combination of steric and electronic factors, including potential secondary orbital interactions. acs.org The bulky tert-butyl group of this compound can significantly influence the transition state geometry, often favoring the less sterically congested approach of the diene, thereby enhancing the diastereoselectivity of the cycloaddition.

    Table 2: Factors Influencing Stereoselectivity in Thioaldehyde Diels-Alder Reactions

    Factor Influence on Stereochemistry Example
    Steric Hindrance The bulky group on the thioaldehyde (e.g., tert-butyl) can block one face, directing the diene to the opposite face. Reaction with cyclopentadiene may favor the exo product to minimize steric clash.
    Secondary Orbital Interactions Overlap between the diene's π-system and the substituent on the thioaldehyde can stabilize the endo transition state. Often observed with α,β-unsaturated thioaldehydes.
    Solvent Effects Polar solvents can influence transition state energies, sometimes altering the endo/exo ratio. Non-polar solvents often provide higher selectivity.

    | Lewis Acid Catalysis | Coordination of a Lewis acid to the sulfur atom can lower the LUMO energy and lock the conformation, enhancing facial selectivity. | Increased rates and diastereoselectivity are commonly observed. |

    Regiochemical Control in Functionalization Reactions

    Regioselectivity in the functionalization of this compound, particularly in cycloaddition reactions, is governed by the electronic nature of the reacting partner. In hetero-Diels-Alder reactions with unsymmetrical dienes, two regioisomeric products are possible. The outcome is determined by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile, or vice versa).

    For thioaldehydes, the polarization of the C=S bond and the nature of substituents on the carbon atom are critical. Vedejs and colleagues demonstrated that the regioselectivity of thioaldehyde cycloadditions is predictable based on the electronic properties of the α-substituent. psu.edu

    Donor-substituted thioaldehydes : These compounds react with electron-rich dienes to give products where the new C-C bond is formed at the more nucleophilic terminus of the diene. This corresponds to a transition state with advanced C-C bonding.

    Acceptor-substituted thioaldehydes : These react with opposite regiochemistry, favoring a transition state with advanced C-S bonding.

    As an alkyl-substituted thioaldehyde, this compound acts as a donor-substituted system, allowing for predictable regiochemical outcomes in its reactions with unsymmetrical dienes like isoprene or functionalized butadienes. This control is essential for the synthesis of specifically substituted thiopyran derivatives.

    Enabling Reagent for Access to Complex Molecular Architectures

    Synthesis of Polycyclic Systems and Dendralenes

    Thioaldehydes, serving as potent dienophiles in Diels-Alder reactions, provide a direct route to sulfur-containing heterocyclic systems. While simple thioaldehydes are often too reactive and prone to self-condensation, the sterically encumbered nature of this compound allows it to participate in controlled [4+2] cycloaddition reactions. This reactivity has been harnessed for the synthesis of various polycyclic frameworks.

    In these reactions, this compound reacts with a variety of dienes to yield thiacyclohexene derivatives, which can then be further elaborated into more complex polycyclic structures. The general scheme for such a reaction is depicted below:

    DieneDienophileProduct
    1,3-ButadieneThis compound4-tert-Butyl-3,6-dihydro-2H-thiopyran
    CyclopentadieneThis compound2-tert-Butyl-2-thiabicyclo[2.2.1]hept-5-ene
    AnthraceneThis compoundAdduct of Anthracene and this compound

    This table illustrates the versatility of this compound in Diels-Alder reactions with various dienes to form corresponding polycyclic adducts.

    Furthermore, the chemistry of thioaldehydes extends to the synthesis of dendralenes, which are cross-conjugated polyenes. While direct synthetic routes involving this compound are not extensively documented in general literature, the established reactivity of thioaldehydes in cycloaddition-elimination sequences suggests a potential pathway for their construction.

    Generation of Vicinal Quarternary Carbon Centers

    The construction of vicinal quaternary carbon centers, where two fully substituted carbon atoms are directly bonded, represents a significant challenge in organic synthesis due to severe steric hindrance. The strategic use of sterically demanding reagents like this compound can facilitate the formation of such congested stereocenters.

    One conceptual approach involves the reaction of a nucleophile with this compound to generate a sterically hindered intermediate. Subsequent reaction of this intermediate with an electrophile can lead to the formation of a vicinal quaternary center. For instance, the addition of a Grignard reagent to this compound, followed by trapping of the resulting thiolate with a suitable electrophile, could potentially establish this motif.

    NucleophileElectrophileResulting Structure
    Phenylmagnesium bromideMethyl iodideA structure with a quaternary center adjacent to a sulfur-bearing carbon
    tert-Butyl lithiumBenzyl bromideA highly congested structure with two adjacent quaternary centers

    This interactive table outlines a conceptual pathway for the generation of vicinal quaternary carbon centers utilizing this compound.

    While specific, documented examples of this compound being directly used for the widespread synthesis of vicinal quaternary centers are not prevalent in broad chemical literature, the principle of using sterically demanding building blocks to create congested centers is a well-established synthetic strategy.

    Application in Polymer Chemistry and Material Science

    The reactivity of the thioaldehyde functional group also presents opportunities for the modification of polymers, thereby tuning their physical and chemical properties for specific applications in material science.

    Modification of Polymeric Materials via Thioaldehyde Reactions

    The carbon-sulfur double bond in this compound is susceptible to attack by various nucleophiles, a characteristic that can be exploited for the chemical modification of polymers. Polymers containing nucleophilic functional groups, such as thiols or amines, can react with this compound in a post-polymerization modification step.

    This approach allows for the introduction of the bulky tert-butylthiomethyl group onto the polymer backbone, which can significantly alter the polymer's properties, including its solubility, thermal stability, and surface characteristics. For example, the reaction of a polymer bearing pendant thiol groups with this compound would result in the formation of dithioacetal linkages.

    A prominent reaction in this context is the thiol-ene reaction, a "click" chemistry process known for its high efficiency and selectivity. While the classic thiol-ene reaction involves the addition of a thiol to an alkene, analogous reactions with the C=S bond of a thioaldehyde can be envisioned for polymer modification. The radical-mediated addition of polymer-based thiyl radicals to this compound could provide a pathway for grafting the thioaldehyde onto the polymer chain.

    Polymer with Functional GroupReaction TypeModified Polymer Property
    Poly(styrene-co-4-vinylbenzyl thiol)Nucleophilic additionIncreased steric bulk, altered solubility
    Thiol-terminated polyethylene glycolRadical-mediated additionSurface modification, altered hydrophobicity

    This table provides examples of how polymers can be modified with this compound and the potential resulting changes in their properties.

    The modification of polymer surfaces is another area where the reactivity of this compound could be beneficial. Grafting this sterically hindered thioaldehyde onto a polymer surface can create a unique chemical environment, potentially enhancing properties such as lubricity or biocompatibility.

    Future Perspectives and Emerging Research Avenues for 2,2 Dimethylpropanethial

    Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

    The synthesis of thioaldehydes is notoriously challenging due to their propensity for oligomerization and polymerization. wikipedia.org For sterically hindered thioaldehydes like 2,2-dimethylpropanethial, this reactivity is somewhat tempered, allowing for their isolation. wikipedia.org However, the development of more efficient and sustainable synthetic routes remains a key research objective. Future endeavors in this area are likely to focus on several promising strategies:

    Catalyst-Free Thionation Reagents: Moving away from classical, often harsh, thionating agents like Lawesson's reagent, future research will likely explore milder, catalyst-free alternatives. This could involve the development of novel phosphorus-sulfur reagents or the use of elemental sulfur in innovative, waste-reducing protocols.

    Green Chemistry Approaches: The principles of green chemistry will undoubtedly guide the development of new synthetic methods. This includes the use of safer, biodegradable solvents, minimizing reaction steps to improve atom economy, and designing processes that operate at lower temperatures and pressures.

    Photochemical and Electrochemical Methods: The application of photoredox catalysis and electrosynthesis offers intriguing possibilities for the generation of this compound under mild conditions. These techniques can provide alternative activation pathways that avoid the use of harsh reagents and offer precise control over the reaction.

    Unveiling Further Reactivity Modes and Mechanistic Nuances

    The reactivity of the thiocarbonyl group in this compound is a rich area for exploration. While its participation in cycloaddition reactions is a known facet of thioaldehyde chemistry, a deeper understanding of its reactivity profile is required.

    Future research will likely focus on:

    Diels-Alder Reactions: A thorough investigation of the dienophilic and heterodienophilic character of this compound in Diels-Alder reactions is warranted. Mechanistic studies, including computational analysis, can elucidate the factors governing stereoselectivity and regioselectivity in these transformations. nih.gov

    [2+2] Cycloadditions: The potential for this compound to undergo [2+2] cycloadditions with a variety of ketenes, alkenes, and alkynes presents an avenue for the synthesis of novel four-membered sulfur-containing heterocycles. nih.govresearchgate.net Detailed mechanistic investigations of these dipolar cycloaddition-cycloreversion reactions will be crucial for their synthetic application. nih.govresearchgate.net

    Ene Reactions: The steric bulk of the tert-butyl group may influence the propensity of this compound to participate in ene reactions, a less-explored area for thioaldehydes.

    A deeper mechanistic understanding of these and other potential reaction pathways will be crucial for harnessing the synthetic potential of this unique building block.

    Integration with Flow Chemistry and Automated Synthesis Platforms

    The inherent reactivity of many organosulfur compounds makes them ideal candidates for flow chemistry applications. flinders.edu.aunih.govnih.govmdpi.comresearchgate.net The ability to rapidly mix reagents, precisely control temperature, and immediately use reactive intermediates can mitigate issues of decomposition and side-product formation.

    For this compound, future research in this domain could involve:

    Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer significant advantages in terms of safety, scalability, and reproducibility. flinders.edu.aunih.govnih.govmdpi.comresearchgate.net

    Telescoped Reactions: Integrating the in-situ generation of this compound in a flow reactor with subsequent downstream reactions, such as cycloadditions or nucleophilic additions, would create highly efficient and streamlined synthetic sequences. nih.gov

    Automated Library Synthesis: The use of automated synthesis platforms, coupled with flow chemistry, could enable the rapid generation of libraries of this compound derivatives for screening in various applications.

    Development of Catalytic Asymmetric Transformations Utilizing this compound

    The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis. nih.govnih.govmdpi.comresearchgate.netresearchgate.net The application of this powerful technology to reactions involving this compound is a highly promising research direction.

    Key areas for exploration include:

    Asymmetric Cycloadditions: The use of chiral Lewis acid or organocatalysts to control the enantioselectivity of Diels-Alder and [2+2] cycloaddition reactions of this compound would provide access to a wide range of chiral sulfur-containing heterocycles. mdpi.com

    Enantioselective Nucleophilic Additions: The development of catalytic methods for the enantioselective addition of various nucleophiles (e.g., organometallic reagents, enolates) to the thiocarbonyl group would yield valuable chiral secondary thiols.

    Asymmetric Cyclopropanation: Exploring the use of this compound in asymmetric cyclopropanation reactions could lead to the synthesis of novel thiiranes with high enantiopurity. nih.govnih.govmdpi.com

    Advanced Computational Design of Thioaldehyde-Based Reactions

    Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and guiding the design of new experiments. For this compound, computational studies can play a pivotal role in several areas:

    Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be employed to model the transition states and reaction pathways of various transformations involving this compound. This will provide a detailed understanding of the factors that control reactivity and selectivity.

    Catalyst Design: Computational screening of potential catalysts for asymmetric transformations can accelerate the discovery of highly efficient and selective catalytic systems.

    Prediction of Properties: The electronic and spectroscopic properties of novel derivatives of this compound can be predicted using computational methods, aiding in the design of new materials and functional molecules.

    Potential for New Material and Biological Applications

    The unique structural and electronic properties of sulfur-containing compounds suggest a range of potential applications for derivatives of this compound.

    Sulfur-Containing Polymers: Thioaldehydes can serve as precursors to sulfur-containing polymers. The incorporation of the bulky tert-butyl group from this compound could lead to polymers with interesting physical and chemical properties, such as altered solubility, thermal stability, and refractive index.

    Biologically Active Molecules: While there is currently no specific data on the biological activity of this compound itself, the synthesis of its derivatives opens the door to biological screening. nih.govrsc.org The structural motifs accessible from this thioaldehyde, such as sulfur-containing heterocycles, are present in many biologically active natural products and pharmaceuticals. nih.govrsc.orgnih.gov Future research could involve the synthesis of libraries of this compound derivatives and their evaluation for a range of biological activities, including antifungal, antibacterial, and anticancer properties. nih.govrsc.orgnih.gov

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 2,2-Dimethylpropanethial, and how can purity be optimized?

    • Methodological Answer : Synthesis typically involves thiolation of 2,2-dimethylpropanal or alkylation of propanethiol derivatives. To optimize purity, use inert atmospheres (e.g., nitrogen) to prevent oxidation, and employ fractional distillation or preparative GC for isolation. Purity assessment should include GC-MS (≥98% purity threshold) and elemental analysis . For reproducibility, document reaction conditions (temperature, catalysts like BF₃·Et₂O, and solvent systems) in line with IUPAC protocols .

    Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

    • Methodological Answer : Key techniques include:

    • ¹H/¹³C NMR : Identify thiol (-SH) proton signals (δ ~1.3–1.5 ppm) and quaternary carbon resonances (δ ~35–40 ppm).
    • IR Spectroscopy : Confirm S-H stretches (~2550 cm⁻¹) and C-S bonds (~700 cm⁻¹).
    • Mass Spectrometry : Look for molecular ion peaks at m/z 118 (C₅H₁₀S) and fragmentation patterns consistent with tert-butyl thiol derivatives. Cross-reference data with NIST Chemistry WebBook entries for validation .

    Q. How should researchers handle and store this compound to prevent degradation?

    • Methodological Answer : Store under nitrogen at 4°C in amber glass vials to minimize light/oxygen exposure. Monitor degradation via periodic GC-MS analysis; degradation products (e.g., disulfides) appear as new peaks at m/z 234 (C₁₀H₂₀S₂). Include stabilizers like BHT (0.1% w/w) for long-term storage .

    Advanced Research Questions

    Q. How can contradictory data in literature regarding the reactivity of this compound be systematically analyzed?

    • Methodological Answer : Conduct a meta-analysis of kinetic studies, focusing on variables like solvent polarity (e.g., dielectric constants) and temperature. Use Arrhenius plots to reconcile discrepancies in activation energies. For example, nucleophilic substitution rates in polar aprotic solvents (DMF vs. DMSO) may vary by 20–30% due to solvation effects . Validate findings via controlled replicate experiments with standardized conditions .

    Q. What computational approaches are recommended to model the electronic structure and reaction pathways of this compound?

    • Methodological Answer : Apply DFT methods (e.g., B3LYP/6-31G*) to calculate:

    • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfur lone pairs).
    • Transition-State Geometries : Use intrinsic reaction coordinate (IRC) analysis for SN₂ mechanisms.
    • Thermodynamic Parameters : Compare ΔG‡ values with experimental kinetic data. Validate computational models against crystallographic data from analogous thiols .

    Q. What experimental design considerations are critical when investigating the catalytic applications of this compound?

    • Methodological Answer : Design kinetic studies with:

    • Control Experiments : Test catalyst-free conditions to isolate thiol reactivity.
    • Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to probe hydrogen-bonding effects.
    • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate species (e.g., metal-thiolate complexes). For heterogeneous catalysis, characterize surface adsorption via BET isotherms and XPS .

    Data Contradiction and Reproducibility

    Q. How should researchers address inconsistencies in reported thermodynamic properties (e.g., boiling points) of this compound?

    • Methodological Answer : Re-measure properties using calibrated instruments (e.g., ebulliometry for boiling points) and compare with literature values. For example, discrepancies in reported bp (92–96°C) may arise from impurities; use high-purity samples (≥99%) and validate via DSC. Publish raw data and uncertainty ranges to enhance reproducibility .

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